molecular formula C14H13NO5 B172625 Ethyl 4-(1,3-dioxoisoindolin-2-YL)-3-oxobutanoate CAS No. 13855-80-6

Ethyl 4-(1,3-dioxoisoindolin-2-YL)-3-oxobutanoate

Cat. No. B172625
CAS RN: 13855-80-6
M. Wt: 275.26 g/mol
InChI Key: CWDUXGINCDZFAQ-UHFFFAOYSA-N
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Description

Ethyl 4-(1,3-dioxoisoindolin-2-YL)-3-oxobutanoate is a chemical compound with a molecular weight of 277.28 . It is a solid substance under normal conditions .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione . Another study reported the synthesis of a 3,3-disubstituted isoindolinone by means of Krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, single-crystal XRD was used to verify the structure of ®-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester . The molecules of isoindole are connected in the form of dimers, and the π⋯π stacking interaction between aromatic rings further stabilizes the crystal packing .


Chemical Reactions Analysis

The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione . Another reaction involved the decarboxylation of a malonate dimethylester under Krapcho reaction conditions .


Physical And Chemical Properties Analysis

Ethyl 4-(1,3-dioxoisoindolin-2-YL)-3-oxobutanoate is a solid substance under normal conditions . DFT studies suggest that HOMO is over the substituted aromatic ring, the LUMO is present mainly over the indole side, and nucleophilic and electrophilic corners point out the reactivity of the product .

Scientific Research Applications

Antioxidant Properties

Ethyl 4-(1,3-dioxoisoindolin-2-YL)-3-oxobutanoate, as part of the 4-hydroxycoumarin derivatives, has been investigated for its antioxidant properties. Studies reveal its efficacy in vitro, particularly in a hypochlorous system. This compound demonstrates significant scavenger activity at high concentrations, indicating its potential as an antioxidant agent (Stanchev et al., 2009).

Antimicrobial Activities

Research indicates that certain derivatives of this compound show promising antimicrobial activities. These derivatives have been synthesized and tested for their effectiveness against various microbes. The studies provide insights into the potential of these compounds in combating microbial infections (Kumar et al., 2016).

Role in Synthesizing Medicinal Intermediates

This compound plays a crucial role in the synthesis of medicinal intermediates. For instance, it is used in the asymmetric synthesis of atorvastatin intermediate, a significant drug for lowering cholesterol levels. The bioreduction process involving this compound demonstrates efficient production and high yield (Zhou et al., 2011).

Catalytic Applications

Ethyl 4-(1,3-dioxoisoindolin-2-YL)-3-oxobutanoate is a key intermediate in catalytic reactions for synthesizing various heterocycles. Its versatility as a precursor in these reactions highlights its importance in organic synthesis and the development of new chemical entities (Honey et al., 2012).

Applications in Agricultural Science

In agricultural science, derivatives of Ethyl 4-(1,3-dioxoisoindolin-2-YL)-3-oxobutanoate have been explored for their growth-regulating activity on plants, such as soybeans. These studies provide insights into the potential agricultural applications of these compounds, particularly in plant growth regulation (Stanchev et al., 2010).

Potential as Anticancer Agents

Compounds synthesized from Ethyl 4-(1,3-dioxoisoindolin-2-YL)-3-oxobutanoate have been investigated for their potential as anticancer agents. These studies involve the synthesis and characterization of compounds with specific molecular structures, targeting anticancer activity (Nadhum & Mohammed, 2020).

Safety And Hazards

The safety data sheet for a similar compound, (2S)-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 4-(1,3-dioxoisoindol-2-yl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c1-2-20-12(17)7-9(16)8-15-13(18)10-5-3-4-6-11(10)14(15)19/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDUXGINCDZFAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90930145
Record name Ethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90930145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(1,3-dioxoisoindolin-2-YL)-3-oxobutanoate

CAS RN

13855-80-6
Record name 2H-Isoindole-2-butanoic acid, 1,3-dihydro-beta,1,3-trioxo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013855806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90930145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-(1,3-dioxoisoindolin-2-yl)acetic acid (3.01 g, 14.67 mmol), 2,2-dimethyl-1,3-dioxane-4,6-dione (2.23 g, 15.47 mmol) and 4-dimethylaminopyridine (2.73 g, 22.35 mmol) in dichloromethane (150 mL) was added a solution of DCC (3.36 g, 16.28 mmol) in DCM (50 mL) at 0° C. The mixture was stirred at RT for 16 h. The insoluble materials were filtered off, and the filtrate was washed with 5% NaHSO4 aqueous solution. The organic phase was dried over anhydrous Na2SO4, filtered and the filtrate was concentrated under reduced pressure. The residue was treated with EtOH (200 mL) and the resulting mixture was stirred at 70° C. for 4 h and then concentrated under reduced pressure. Water was added to the residue and the mixture was extracted with EtOAc. The organic layers were washed with water and brine, dried over anhydrous MgSO4, and filtered. The filtrate was concentrated under reduced pressure and the residue was washed with IPE to give the title compound as a colorless solid (3.43 g, 85%). 1H NMR (400 MHz, CDCl3) δ ppm 1.31 (t, J=6.8 Hz, 3H), 3.58 (s, 2H), 4.24 (q, J=6.8 Hz, 2H), 4.67 (s, 2H), 7.73-7.78 (m, 2H), 7.86-7.91 (m, 2H).
Quantity
3.01 g
Type
reactant
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step One
Name
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
2.73 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
85%

Synthesis routes and methods II

Procedure details

The title compound was prepared in a manner analogous to Intermediate 123 starting from 2,2-dimethyl-1,3-dioxane-4,6-dione and (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl chloride.
[Compound]
Name
Intermediate 123
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Hourtoule, Y Zheng, A Perfetto, D Luise… - The Journal of …, 2022 - ACS Publications
N-Allenamides, substituted by an ester at the γ-position, were obtained through addition of terminal ynamides with ethyl diazoacetate under copper catalysis for the first time. Regio- and …
Number of citations: 1 pubs.acs.org

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